N-(2-Sulfoéthyl)maléimide sel de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

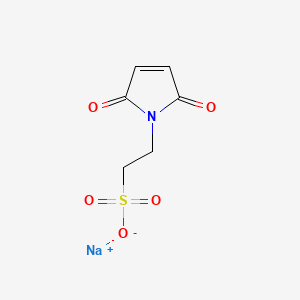

N-(2-Sulfoethyl)maleimide Sodium Salt: is a chemical compound with the molecular formula C6H6NNaO5S and a molecular weight of 227.17 g/mol . It is a white to off-white solid that is soluble in water. This compound is commonly used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

Chemistry: N-(2-Sulfoethyl)maleimide Sodium Salt is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used for the modification of proteins and peptides. It can react with thiol groups in proteins, allowing for the attachment of various labels or functional groups .

Medicine: It can be used to modify drug molecules to improve their solubility, stability, and targeting .

Industry: In industrial applications, N-(2-Sulfoethyl)maleimide Sodium Salt is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(2-Sulfoethyl)maleimide Sodium Salt can be synthesized through the reaction of maleimide with 2-sulfoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the maleimide and 2-sulfoethanol being mixed in an aqueous solution and heated to facilitate the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of N-(2-Sulfoethyl)maleimide Sodium Salt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Sulfoethyl)maleimide Sodium Salt undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfoethyl group.

Addition Reactions: The maleimide moiety can participate in addition reactions with dienes and other compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted maleimide derivatives can be formed.

Addition Products: Adducts formed from addition reactions with dienes and other compounds.

Oxidation and Reduction Products: Oxidized or reduced forms of the compound.

Mécanisme D'action

N-(2-Sulfoethyl)maleimide Sodium Salt exerts its effects through the modification of thiol groups in proteins and peptides. The maleimide moiety reacts with thiol groups, forming stable thioether bonds. This modification can alter the structure and function of the target proteins, leading to various biological effects . The compound can also interact with other molecular targets and pathways, depending on the specific application .

Comparaison Avec Des Composés Similaires

N-Ethylmaleimide: Similar in structure but lacks the sulfoethyl group.

N-Phenylmaleimide: Contains a phenyl group instead of the sulfoethyl group.

N-Methylmaleimide: Contains a methyl group instead of the sulfoethyl group.

Uniqueness: N-(2-Sulfoethyl)maleimide Sodium Salt is unique due to the presence of the sulfoethyl group, which imparts water solubility and allows for specific interactions with biological molecules. This makes it particularly useful in biochemical and medical research .

Activité Biologique

N-(2-Sulfoethyl)maleimide Sodium Salt (NEM-SS) is a thiol-reactive compound that has garnered attention in biochemical research due to its unique properties and biological activities. This article delves into its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

NEM-SS is characterized by its ability to react specifically with thiol groups (-SH) in proteins and peptides, forming stable thioether bonds. This reaction is facilitated by the maleimide moiety, which is central to the compound's reactivity. The presence of the sulfoethyl group enhances the solubility of NEM-SS in aqueous solutions, making it particularly useful in biological contexts where solubility is crucial.

Chemical Structure

- Molecular Formula : C₆H₆NNaO₅S

- Molecular Weight : 227.166 g/mol

- Appearance : White to off-white solid, soluble in water

Biological Activity

The biological activity of NEM-SS primarily revolves around its role as a cross-linking agent in protein biochemistry. Its ability to selectively modify thiol-containing biomolecules allows researchers to study protein interactions, conformational changes, and functional modifications.

Key Applications

- Protein Labeling : NEM-SS is commonly used for labeling proteins with fluorescent tags or other functional groups, facilitating studies on protein localization and dynamics.

- Bioconjugation : It serves as a tool for creating bioconjugates that can enhance drug delivery systems by improving the pharmacokinetics of therapeutic agents.

- Enzyme Activity Studies : By modifying specific cysteine residues in enzymes, researchers can assess the impact of these modifications on enzyme activity and stability.

Case Studies

- Cysteine Bioconjugation : A study demonstrated that the addition of salts could significantly accelerate the rate of cysteine bioconjugation reactions involving NEM-SS. The presence of ammonium sulfate increased the yield of alkylated products while decreasing background reactions with non-target cysteine residues .

- Protein Interaction Studies : Research involving NEM-SS has shown its effectiveness in probing protein-protein interactions by covalently linking proteins through thiol modifications. This approach has been utilized to elucidate complex signaling pathways in cellular systems.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Maleimide | C₄H₅NO | Basic structure without sulfonate group |

| N-Ethylmaleimide | C₆H₉NO₂ | Contains an ethyl group instead of sulfonate |

| N-(2-Hydroxyethyl)maleimide | C₆H₉NO₂ | Hydroxyl group instead of sulfonate |

| N-(2-Carboxyethyl)maleimide | C₆H₇NO₄ | Contains a carboxylic acid group |

NEM-SS stands out due to its enhanced aqueous solubility and specific reactivity towards thiols, making it particularly beneficial for bioconjugation applications compared to other maleimide derivatives.

Propriétés

IUPAC Name |

sodium;2-(2,5-dioxopyrrol-1-yl)ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S.Na/c8-5-1-2-6(9)7(5)3-4-13(10,11)12;/h1-2H,3-4H2,(H,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFJYMQSNGDRTI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.